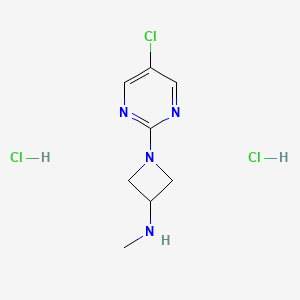

1-(5-chloropyrimidin-2-yl)-N-methylazetidin-3-amine dihydrochloride

Descripción general

Descripción

1-(5-Chloropyrimidin-2-yl)-N-methylazetidin-3-amine dihydrochloride, also known as CPMA, is a small molecule compound with a wide range of applications in scientific research. CPMA is a synthetic compound with a relatively low molecular weight, making it suitable for a variety of laboratory experiments. CPMA has been used for a range of purposes, including as a biochemical reagent, an enzyme inhibitor, and a ligand for various receptors.

Aplicaciones Científicas De Investigación

Synthesis and Biological Activities

Synthesis Processes and Chemical Properties The synthesis of compounds related to 1-(5-chloropyrimidin-2-yl)-N-methylazetidin-3-amine dihydrochloride often involves multi-step chemical reactions, including N-methylation, catalytic reduction, nucleophilic substitution, and alkylated reactions. The synthesis process is critical for obtaining key intermediates, which are then used to produce derivatives with potential antitumor activities. One such intermediate, N-(2′-chloropyrimidin-4′-yl)-N,2,3-trimethyl-2H-indazol-6-amine, was utilized to synthesize N-(2′-arylaminepyrimidin-4′-yl)-N,2,3-trimethyl-2H-indazol-6-amine derivatives, showing the complexity and precision involved in the chemical synthesis of these compounds (Chu, 2011).

Biological Activities and Applications The derivatives of compounds like 1-(5-chloropyrimidin-2-yl)-N-methylazetidin-3-amine dihydrochloride have shown diverse biological activities. Preliminary bioassays indicate that certain derivatives exhibit significant antitumor properties, making them potential candidates for further pharmacological studies and drug development (Chu, 2011). Additionally, some derivatives have displayed moderate to weak fungicidal and insecticidal activities, indicating their potential use in agricultural applications (Chen & Shi, 2008; 2009).

Structural Characterization and Computational Analysis

Molecular Structure and Computational Studies Detailed molecular structure analysis, including X-ray crystallography and density functional theory (DFT) calculations, provides insights into the chemical reactivity, stability, and potential biological activities of the compounds. For example, certain compounds demonstrate a stabilized molecular conformation through intramolecular hydrogen bonding, forming supramolecular chains and networks. These structural characteristics are crucial for understanding the compound's reactivity and potential interactions with biological targets (Murugavel et al., 2014).

The analysis of molecular structures and electronic properties through computational methods, like DFT, helps predict the chemical reactivity and biological activities of the compounds. By understanding the electron density distribution and energy levels, researchers can infer the potential biological activity and design further modifications to enhance the compound's efficacy (Murugavel et al., 2014).

Mecanismo De Acción

Target of Action

The primary target of 1-(5-chloropyrimidin-2-yl)-N-methylazetidin-3-amine dihydrochloride is the G-protein-coupled receptor 119 (GPR119) . GPR119 is predominantly expressed in pancreatic β-cells and in enteroendocrine cells in the gastrointestinal tract .

Mode of Action

1-(5-chloropyrimidin-2-yl)-N-methylazetidin-3-amine dihydrochloride acts as an agonist to GPR119 . It stimulates glucose-dependent insulin release by direct action in the pancreas and promotes secretion of the incretin GLP-1 by action in the gastrointestinal tract . This dual mechanism of action has generated significant interest in the discovery of small molecule GPR119 agonists as a potential new treatment for type 2 diabetes .

Biochemical Pathways

The compound’s action affects the insulin secretion pathway in the pancreas and the GLP-1 secretion pathway in the gastrointestinal tract . By stimulating these pathways, it helps to control plasma glucose levels, which is crucial for the management of type 2 diabetes .

Pharmacokinetics

It was mentioned that the compound showed a dose-dependent increase in exposure in a single ascending dose study in normal healthy humans .

Result of Action

The result of the compound’s action is the lowering of glucose levels in the body . This is achieved through the stimulation of insulin release and the promotion of GLP-1 secretion . These actions help to control plasma glucose levels, which is beneficial for the management of type 2 diabetes .

Action Environment

It is known that the compound’s efficacy was demonstrated in both acute and chronic in vivo rodent models of diabetes .

Propiedades

IUPAC Name |

1-(5-chloropyrimidin-2-yl)-N-methylazetidin-3-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN4.2ClH/c1-10-7-4-13(5-7)8-11-2-6(9)3-12-8;;/h2-3,7,10H,4-5H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AISOWJUCXJZREL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CN(C1)C2=NC=C(C=N2)Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13Cl3N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-chloropyrimidin-2-yl)-N-methylazetidin-3-amine dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl 5-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B1473063.png)

![2-Amino-2-(5-hydroxybenzo[d]isoxazol-3-yl)acetic acid](/img/structure/B1473068.png)

![tert-butyl 5-(6-(pyridin-3-yl)pyridazin-3-yl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B1473070.png)

![methyl 2-benzyl-5-((tert-butoxycarbonyl)amino)hexahydrocyclopenta[c]pyrrole-3a(1H)-carboxylate](/img/structure/B1473073.png)

![Tert-butyl 4-((5-fluorobenzo[d]isoxazol-3-yl)methyl)piperazine-1-carboxylate](/img/structure/B1473074.png)

![Tert-butyl ((5-methylbenzo[d]isoxazol-3-yl)methyl)carbamate](/img/structure/B1473076.png)

![Tert-butyl 4-((5-methylbenzo[d]isoxazol-3-yl)methyl)piperazine-1-carboxylate](/img/structure/B1473077.png)

![Tert-butyl ((5-bromobenzo[d]isoxazol-3-yl)methyl)carbamate](/img/structure/B1473078.png)

![Tert-butyl ((5-fluorobenzo[d]isoxazol-3-yl)methyl)carbamate](/img/structure/B1473080.png)

![Tert-butyl (benzo[d]isoxazol-3-ylmethyl)carbamate](/img/structure/B1473081.png)

![tert-butyl 5-(6-methylpyrimidin-4-yl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B1473082.png)

![2-Benzyl-5-(6-methylpyridazin-3-yl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1473084.png)

![2-Benzyl-5-(3-methoxyphenyl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1473085.png)